tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-methylthiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride, chloroform, and alcohols, as well as catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is used as a building block for the synthesis of various organic compounds. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for use in drug design and development, as well as in the synthesis of bioactive molecules .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A related compound with similar reactivity but different molecular structure.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A similar compound with a bromine atom instead of chlorine.
tert-Butyl (4-ethynylphenyl)carbamate: Another related compound with different substituents on the aromatic ring.
Uniqueness: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is unique due to the presence of the chlorine atom in the thiazole ring, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H13ClN2O2S |
---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H13ClN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
InChI-Schlüssel |
ZWDDOWGZUMKBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)Cl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.